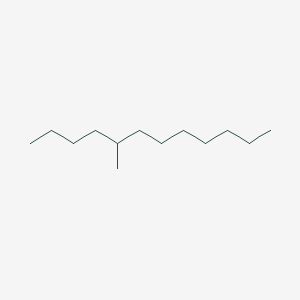
N-(tert-Butoxycarbonyloxy)phthalimide
Übersicht
Beschreibung
N-(tert-Butoxycarbonyloxy)phthalimide, or TBOP, is a versatile reagent used in organic synthesis. It is a functional group that can be used in a variety of reactions, including amide formation, acylation, alkylation, and esterification. TBOP is a stable, non-toxic, and relatively inexpensive reagent that is widely used in the laboratory.
Wissenschaftliche Forschungsanwendungen
1. Photocatalytic Cross-Couplings
N-(Acyloxy)phthalimide derivatives, including N-(tert-Butoxycarbonyloxy)phthalimide, are significant in visible light photoredox organic reactions. They can undergo decarboxylative addition reactions, alkylation, and other processes via the formation of carbon-carbon and carbon-heteroatom bonds (Zhu & Fu, 2021).
2. Electron-Transport Materials
This compound derivatives are useful in creating electron-transport materials for devices like OLEDs and solar cells. Their molecular orientation changes during the cleaving of tert-butoxycarbonyl (Boc) groups, affecting the material's properties (Nakamura et al., 2019).
3. Catalysis in Polymer Modification
N-Hydroxyphthalimide, a related compound, is used in the modification of polyethylene glycol (PEG) for improved compatibility with other materials and potential applications in toughening epoxy resin (Chen et al., 2020).
4. Organic Synthesis
N-(Acyloxy)phthalimide derivatives are integral in photocatalytic decarboxylative alkenylation reactions and various organic synthesis processes (Wang et al., 2020).
5. Free Radical Chemistry
In the context of free radical chemistry, N-hydroxyphthalimide (a related compound) is used as a catalyst for C-O coupling reactions, demonstrating the selective behavior of highly reactive free radicals (Krylov et al., 2019).
6. Battery Technology
N-Hydroxyphthalimide is utilized as a high-potential organic cathode in semi-aqueous redox batteries, showcasing innovative energy storage solutions (Tian et al., 2019).
7. Polymer Chemistry
Tert-butoxycarbonyl (t-BOC), a component in this compound, is used in polymer chemistry for protecting functional groups and manipulating free volume in polymers (Lin et al., 2020).
Wirkmechanismus
Target of Action
N-(tert-Butoxycarbonyloxy)phthalimide, also known as Carbonic Acid tert-Butyl Phthalimido Ester, is primarily used in chemical synthesis studies
Mode of Action
It is known as a t-Boc reagent, commonly used in the protection and deprotection of amines in organic synthesis .
Biochemical Pathways
As a t-boc reagent, it plays a crucial role in the synthesis of complex organic compounds, including peptides and other nitrogen-containing compounds .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the context of its use in chemical synthesis . In the context of peptide synthesis, for example, it can aid in the formation of peptide bonds without unwanted side reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other reagents . For instance, it is typically stored under inert gas at room temperature .
Eigenschaften
IUPAC Name |
tert-butyl (1,3-dioxoisoindol-2-yl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-13(2,3)18-12(17)19-14-10(15)8-6-4-5-7-9(8)11(14)16/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWXBNWFVFOQAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)ON1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30165090 | |
| Record name | tert-Butyl N-(1,3-dihydro-1,3-dioxoisoindolyl) carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15263-20-4 | |
| Record name | 1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 1,1-dimethylethyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15263-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl N-(1,3-dihydro-1,3-dioxoisoindolyl) carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015263204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl N-(1,3-dihydro-1,3-dioxoisoindolyl) carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(1,3-dihydro-1,3-dioxoisoindolyl) carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.719 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERT-BUTYL N-(1,3-DIHYDRO-1,3-DIOXOISOINDOLYL) CARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94H4RD93T7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of N-(tert-Butoxycarbonyloxy)phthalimide in scientific research?
A1: this compound serves as a reagent for protecting amino acids as tert-butyl carbamates. [] This protection is crucial during peptide synthesis to prevent unwanted side reactions involving the amino group.
Q2: What are the reported physical properties of this compound that are relevant to researchers?
A2: The provided research states that this compound has a melting point of 118 °C (with decomposition). [] In terms of solubility, it dissolves in tert-butanol and tetrahydrofuran (THF) but is insoluble in water. [] This information is crucial for researchers when designing reaction conditions and purification protocols involving this reagent.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Hexahydro-1H-pyrido[1,2-A]pyrazin-3(2H)-one](/img/structure/B99048.png)







![Ethylamine, N,N-bis(trimethylsilyl)methyl]-](/img/structure/B99061.png)
